molecular formula C20H22N4O3S B10874309 4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide

4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide

Cat. No.: B10874309
M. Wt: 398.5 g/mol
InChI Key: VYYUGQUKGXFWEN-UHFFFAOYSA-N
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Description

4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrazolone core, which is a common structural motif in various biologically active molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in both synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core. This can be achieved by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 3-methyl-1-phenyl-2-pyrazolin-5-one.

    Aldol Condensation: The pyrazolone derivative undergoes aldol condensation with acetophenone to form the 4-ylidene derivative.

    Sulfonamide Formation: The final step involves the reaction of the ylidene derivative with 4-aminobenzenesulfonamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ylidene group, converting it into a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized pyrazolone derivatives, reduced ylidene compounds, and various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound have shown promise as anti-inflammatory and analgesic agents. The pyrazolone core is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs).

Industry

Industrially, the compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in the production of colorants.

Mechanism of Action

The mechanism by which 4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrazolone core can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-2-pyrazolin-5-one: A simpler pyrazolone derivative with similar reactivity.

    4-aminobenzenesulfonamide: Shares the sulfonamide group but lacks the pyrazolone core.

    Phenylhydrazine derivatives: Compounds with similar hydrazine functionality.

Uniqueness

What sets 4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide apart is its combination of the pyrazolone core with the sulfonamide group. This unique structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, enhancing its utility in scientific research and industrial applications.

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

4-[2-[1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C20H22N4O3S/c1-14(22-13-12-16-8-10-18(11-9-16)28(21,26)27)19-15(2)23-24(20(19)25)17-6-4-3-5-7-17/h3-11,23H,12-13H2,1-2H3,(H2,21,26,27)

InChI Key

VYYUGQUKGXFWEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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